molecular formula C15H12N2O3 B2936869 N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034385-94-7

N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2936869
CAS No.: 2034385-94-7
M. Wt: 268.272
InChI Key: OFYKFLFBTHHUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring and a pyridine ring, both of which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Pyridine Ring: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.

    Coupling of Furan and Pyridine Rings: The furan and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Amidation: The final step involves the amidation of the coupled product to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Furan-2,3-dione.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted furan and pyridine derivatives.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of the target molecules. This compound may also inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: Shares the furan and pyridine rings but differs in the functional groups attached.

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): Contains a pyridine ring but with different substituents.

Uniqueness

N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is unique due to its specific combination of furan and pyridine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(14-2-1-6-20-14)17-9-11-3-4-13(16-8-11)12-5-7-19-10-12/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYKFLFBTHHUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.